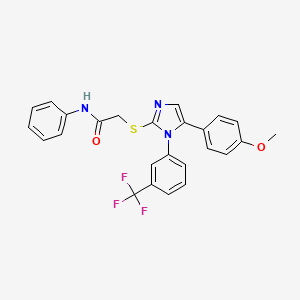

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a unique compound with notable potential in various scientific fields. It features an imidazole ring, which is a common pharmacophore in medicinal chemistry, and showcases a complex arrangement of functional groups that contribute to its diverse reactivity and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This compound can be synthesized using a multi-step process, starting from the appropriate anilines and aryl halides. The imidazole ring is typically constructed via a Debus-Radziszewski reaction, which involves the cyclocondensation of a dicarbonyl compound, an aldehyde, and an amine. The subsequent steps involve the formation of thioether linkages and the attachment of the acetamide group under mild conditions, ensuring the preservation of the functional groups' integrity.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent systems, is critical to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation, especially at the methoxy and thioether groups, leading to the formation of sulfoxides or sulfones.

Reduction: It can be reduced to remove the trifluoromethyl group or convert the imidazole ring into a less aromatic structure.

Common Reagents and Conditions

Oxidation can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction typically employs reagents such as lithium aluminum hydride or catalytic hydrogenation. Substitution reactions are performed under both nucleophilic and electrophilic conditions, using reagents like sodium hydride or halogenating agents.

Major Products

The major products of these reactions depend on the nature of the reagents and conditions used but commonly include derivatives with altered oxidation states or new substituent groups that can further modify the compound's properties.

Applications De Recherche Scientifique

This compound's versatile structure allows it to be used in:

Chemistry: As a building block for more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for potential enzyme inhibition and receptor binding due to its imidazole ring.

Medicine: Studied for its anti-inflammatory, antiviral, and anticancer properties.

Industry: Utilized in materials science for the development of new polymers and coatings.

Mécanisme D'action

The compound exerts its effects primarily through interaction with biological macromolecules. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The trifluoromethyl group enhances lipophilicity, aiding in membrane permeability and bioavailability. The methoxyphenyl group provides additional points of interaction, potentially improving binding affinity.

Comparaison Avec Des Composés Similaires

When compared with other compounds featuring the imidazole ring, such as 2-(4-chlorophenyl)-1H-imidazole or 2-(3-pyridyl)-1H-imidazole, 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide stands out due to its trifluoromethyl and methoxyphenyl groups. These functional groups significantly alter its chemical and biological properties, offering distinct advantages in terms of reactivity and potential therapeutic applications.

Similar compounds include:

2-(4-chlorophenyl)-1H-imidazole

2-(3-pyridyl)-1H-imidazole

1-(4-methoxyphenyl)-2-(3-(trifluoromethyl)phenyl)-1H-imidazole

This compound is a fascinating compound that bridges chemistry, biology, and materials science with its unique and versatile properties.

Activité Biologique

The compound 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of various precursors, including 4-methoxyphenyl and trifluoromethyl-substituted phenyl groups, with imidazole derivatives. The general synthetic route includes:

- Formation of the Imidazole Ring : This step often uses a condensation reaction between appropriate aldehydes and amines in the presence of a catalyst.

- Thioether Formation : The introduction of a thioether moiety is achieved through nucleophilic substitution reactions.

- Acetamide Formation : The final step involves coupling the resulting thioether with N-phenylacetamide.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole and thioether functionalities. The compound has shown promising results in various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis.

- Mechanism of Action : It is believed that the compound exerts its anticancer effects by targeting specific enzymes involved in cancer cell metabolism and proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

Antimicrobial Activity

There is emerging evidence suggesting that similar compounds exhibit antimicrobial properties. The presence of methoxy and trifluoromethyl groups may enhance the lipophilicity and membrane permeability, thus contributing to their antimicrobial efficacy.

- Case Study : A study on related imidazole derivatives showed significant antibacterial activity against Gram-positive bacteria, indicating that modifications to the imidazole ring can lead to enhanced biological properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of trifluoromethyl group | Increases potency against cancer cells |

| Methoxy substitution | Enhances solubility and bioavailability |

Research Findings

Several research findings have documented the biological activities associated with similar compounds:

- Antitumor Effects : Compounds with imidazole scaffolds have been shown to inhibit tumor growth in xenograft models .

- Cell Cycle Arrest : The compound may induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates .

- Inhibition of Enzymatic Activity : Inhibitory effects on key enzymes involved in DNA replication have been observed, suggesting a mechanism for its anticancer properties .

Propriétés

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N3O2S/c1-33-21-12-10-17(11-13-21)22-15-29-24(34-16-23(32)30-19-7-3-2-4-8-19)31(22)20-9-5-6-18(14-20)25(26,27)28/h2-15H,16H2,1H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHZTGAXOAOUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.